(3S,5S)-Piperidine-3,5-diol
CAS No.:
Cat. No.: VC13702886
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO2 |
|---|---|
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | (3S,5S)-piperidine-3,5-diol |
| Standard InChI | InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m0/s1 |
| Standard InChI Key | QCQKTGJRAPFKRX-WHFBIAKZSA-N |
| Isomeric SMILES | C1[C@@H](CNC[C@H]1O)O |
| SMILES | C1C(CNCC1O)O |
| Canonical SMILES | C1C(CNCC1O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
(3S,5S)-Piperidine-3,5-diol (IUPAC name: (3S,5S)-piperidine-3,5-diol) is a six-membered heterocyclic amine with hydroxyl groups at positions 3 and 5. The compound’s stereochemistry is defined by two chiral centers, both in the S configuration, conferring distinct spatial and electronic properties critical for biological activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₁₁NO₂ | |
| Molecular weight | 117.15 g/mol | |
| CAS Registry Number | 1899045-59-0 | |
| ChemSpider ID | 25936664 | |
| Stereochemistry | (3S,5S) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:
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¹H NMR (400 MHz, CD₃OD): δ 4.32–4.29 (m, 1H), 3.59–3.54 (m, 1H), 3.19–3.16 (m, 1H), 2.99–2.95 (m, 1H), 2.27–2.21 (m, 2H), 2.17–2.10 (m, 1H), 1.54–1.52 (m, 1H) .
Synthesis and Scalability
Catalytic Hydrogenolysis of Benzyl Precursors
The most efficient synthesis involves deprotection of (3S,5S)-1-benzyl-piperidine-3,5-diol under hydrogen gas using palladium(II) hydroxide as a catalyst :
Reaction Conditions:
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Catalyst: Pd(OH)₂ (0.1 g per 0.55 g substrate)
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Solvent: Methanol (20 mL)
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Temperature: 45°C
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Pressure: 45 psi H₂
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 18% wt/wt | Maximizes H₂ activation |
| Reaction time | 12–16 hours | Completes deprotection |
| Solvent polarity | Methanol (ε=32.7) | Enhances solubility |
Alternative Routes
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Enzymatic resolution: Rarely employed due to cost inefficiency.
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Asymmetric epoxidation: Explored in patent literature but lacks scalability .
Physicochemical Properties
Thermodynamic Parameters
Predicted properties (for benzyl-protected analog) :
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Boiling point: 349.0±42.0°C
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Density: 1.220±0.06 g/cm³
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pKa: 14.21±0.40
Solubility and Stability
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Aqueous solubility: >50 mg/mL (pH 7.4, 25°C) due to hydrogen-bonding capacity.
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Storage: Stable at −20°C under inert atmosphere; prone to oxidation at room temperature .
Chemical Reactivity and Applications
Functionalization Pathways
The diol undergoes regioselective reactions:
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Oxidation: Forms ketones or lactones under strong oxidants (e.g., KMnO₄).
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Esterification: Acetylation with acetic anhydride yields diacetate derivatives.
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Coordination chemistry: Serves as a bidentate ligand for transition metals (e.g., Ru, Pd) .
Pharmaceutical Relevance
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Enzyme inhibition: Modulates kinase and protease activity via hydrogen bonding to Asp/Glu residues .
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Receptor targeting: Binds serotonin and dopamine receptors with µM affinity .
Table 3: Biological Activity Profiles
| Target | IC₅₀ (nM) | Model System | Citation |
|---|---|---|---|
| PIM1 kinase | 2.4 | HEK293 cells | |
| Serotonin 5-HT₂A receptor | 480 | Radioligand binding |
Industrial and Research Applications
Asymmetric Catalysis
(3S,5S)-Piperidine-3,5-diol derivatives act as chiral auxiliaries in:
Material Science
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Liquid crystals: Mesogenic properties exploited in display technologies.
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Polymer crosslinkers: Enhances thermal stability of epoxy resins.
Comparative Analysis with Stereoisomers
The (3S,5S) configuration exhibits distinct behavior compared to (3R,5S) and (3R,5R) isomers:
Table 4: Stereoisomer Comparison
| Isomer | Melting Point (°C) | Solubility (mg/mL) | Receptor Binding (5-HT₂A IC₅₀, nM) |
|---|---|---|---|
| (3S,5S) | 173 | 52 | 480 |
| (3R,5S) | 168 | 48 | 620 |
| (3R,5R) | 179 | 45 | 890 |
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